An In-depth Technical Guide to N-(2-chlorobenzyl)cyclopropanamine
An In-depth Technical Guide to N-(2-chlorobenzyl)cyclopropanamine
Abstract
N-(2-chlorobenzyl)cyclopropanamine is a secondary amine featuring a unique combination of a strained cyclopropyl ring and an electronically modified benzyl group. While not extensively documented in peer-reviewed literature as a standalone therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. The cyclopropylamine moiety is a well-established pharmacophore found in numerous approved drugs, known for enhancing metabolic stability and providing conformational rigidity, which can improve target binding affinity.[1][2] The 2-chlorobenzyl group modifies the molecule's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target interactions. This guide provides a comprehensive overview of the fundamental properties of N-(2-chlorobenzyl)cyclopropanamine, a robust and reproducible synthetic protocol, detailed characterization methods, and an expert analysis of its potential applications based on the established roles of its constituent functional groups in drug design.
Core Chemical and Physical Properties
N-(2-chlorobenzyl)cyclopropanamine is a distinct chemical entity whose properties are derived from its constituent parts. The fundamental identifiers and physical characteristics are summarized below.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | N-(2-chlorobenzyl)cyclopropanamine | N/A |
| CAS Number | 16357-33-8 | [3] |
| Molecular Formula | C₁₀H₁₂ClN | [3][] |
| Molecular Weight | 181.66 g/mol | [3] |
| Canonical SMILES | C1CC1NCC2=CC=CC=C2Cl | [5] |
| InChI Key | BUVVLDWPDIYTTK-UHFFFAOYSA-N | [5] |
Physicochemical Properties (Predicted & Experimental)
| Property | Value | Notes |
| Physical Form | Predicted to be a liquid or low-melting solid | Based on similar structures |
| Boiling Point | Not experimentally determined. Predicted >200 °C at 760 mmHg. | High boiling point expected due to molecular weight and polar amine group. |
| XLogP3 | 2.2 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[5] |
| Hydrogen Bond Donors | 1 | The secondary amine proton.[5] |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom.[5] |
Synthesis and Characterization
The synthesis of N-(2-chlorobenzyl)cyclopropanamine can be reliably achieved through reductive amination, a cornerstone reaction in medicinal chemistry for its efficiency and broad substrate scope.[6][7] This method involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine.
Proposed Synthetic Pathway: Reductive Amination
The most direct and industrially scalable approach is the reaction between cyclopropanecarboxaldehyde and 2-chlorobenzylamine.
Reaction Scheme: (2-chlorophenyl)methanamine + cyclopropanecarboxaldehyde → [Intermediate Iminium Ion] --(Reduction)--> N-(2-chlorobenzyl)cyclopropanamine
Causality of Experimental Choices:
-
Reactants: 2-Chlorobenzylamine and cyclopropanecarboxaldehyde are commercially available and provide the two key structural fragments of the target molecule directly.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is mild, tolerant of acidic conditions required for imine formation, and selectively reduces the iminium ion without affecting the aldehyde starting material, thus minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are relatively non-polar, aprotic solvents that effectively dissolve the reactants and do not interfere with the reaction.
-
Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl, activating it for nucleophilic attack by the amine and facilitating the dehydration step to form the iminium ion.
Detailed Experimental Protocol
Materials:
-
2-Chlorobenzylamine (1.0 eq)
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chlorobenzylamine (1.0 eq) and anhydrous dichloromethane.
-
Add cyclopropanecarboxaldehyde (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography on silica gel to obtain N-(2-chlorobenzyl)cyclopropanamine as a pure compound.
Visualization of Synthetic Workflow
Caption: Reductive amination workflow for synthesizing N-(2-chlorobenzyl)cyclopropanamine.
Spectroscopic Characterization
Confirmation of the final product structure relies on a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the ~7.0-7.4 ppm range corresponding to the 4 protons on the chlorophenyl ring. - Benzyl CH₂: A singlet around ~3.8 ppm. - Cyclopropyl CH: A multiplet in the ~2.1-2.4 ppm range. - Amine NH: A broad singlet, chemical shift is variable. - Cyclopropyl CH₂'s: Multiplets in the ~0.3-0.8 ppm range. |
| ¹³C NMR | - Aromatic Carbons: Peaks between ~125-140 ppm. - Benzyl CH₂: Peak around ~55 ppm. - Cyclopropyl Carbons: Peaks in the upfield region, typically ~5-35 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 182.07. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable for the molecular ion peak. |
| FT-IR | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹. - C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹. - C=C (Aromatic) Stretch: Peaks around 1600 and 1475 cm⁻¹. - C-Cl Stretch: A strong peak in the 750-780 cm⁻¹ range for ortho-substitution. |
Potential Applications and Biological Rationale
While specific biological activity for N-(2-chlorobenzyl)cyclopropanamine is not reported, its structure is a composite of two pharmacologically significant motifs, making it a compound of interest for drug discovery.
The Cyclopropylamine Moiety in Drug Design
The cyclopropylamine group is a "privileged scaffold" in medicinal chemistry.[2] Its inclusion in a molecule can have several beneficial effects:
-
Enzyme Inhibition: The strained three-membered ring makes the amine nitrogen's lone pair more available, influencing its pKa. This feature is critical for its role as an inhibitor of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1][8] Tranylcypromine is a classic example of a cyclopropylamine-containing MAO inhibitor used to treat depression.[1]
-
Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.[1]
-
Conformational Rigidity: The ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1]
The 2-Chlorobenzyl Moiety
The N-benzyl group directs the molecule towards various receptor types, while the ortho-chloro substituent fine-tunes its properties:
-
Lipophilicity and Permeability: The chlorine atom increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.
-
Steric and Electronic Effects: The ortho position of the chlorine atom can induce a specific conformation of the benzyl group relative to the rest of the molecule. This steric influence can be crucial for fitting into a specific binding pocket. It also acts as an electron-withdrawing group, which can influence interactions with biological targets.
Hypothesized Biological Targets
Based on its structure, N-(2-chlorobenzyl)cyclopropanamine could be investigated as a modulator of several target classes.
Caption: Logical relationship between molecular structure and potential biological targets.
Safety and Handling
As a novel chemical entity, N-(2-chlorobenzyl)cyclopropanamine should be handled with care, assuming it possesses hazards similar to its starting materials and chemical class.
-
General Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid inhalation of vapors or mists and prevent contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10]
-
Toxicological Profile: No specific toxicological data is available for the title compound. However, the starting material, 2-chlorobenzylamine, is classified as corrosive and can cause severe skin burns and eye damage.[11][12] It is prudent to assume N-(2-chlorobenzyl)cyclopropanamine may have similar irritant or corrosive properties.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion and Future Outlook
N-(2-chlorobenzyl)cyclopropanamine represents an intriguing, yet underexplored, chemical scaffold. Its synthesis is straightforward via reductive amination, allowing for accessible production for research purposes. The true potential of this molecule lies in its combination of a metabolically robust, conformationally constrained cyclopropylamine core with an electronically and sterically defined 2-chlorobenzyl group.
Future research should focus on synthesizing and screening this compound and its analogs against enzyme families known to interact with cyclopropylamines, such as MAOs and LSD1s. Furthermore, its profile suggests potential utility in probing GPCRs or ion channels where N-benzyl derivatives have shown activity. This technical guide serves as a foundational document to enable such exploratory research, providing the necessary protocols and theoretical grounding for drug development professionals to build upon.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. scbt.com [scbt.com]
- 5. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.se [fishersci.se]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. 邻氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]
